BenchChemオンラインストアへようこそ!

Pyridoxamine

Advanced glycation end-products Carbonyl scavenging Diabetic complications

Pyridoxamine (PM) is the B6 vitamer of choice for researchers targeting AGE-mediated pathologies. Unlike pyridoxine, PM scavenges reactive carbonyl species and chelates metal ions, directly inhibiting diabetic kidney disease progression (Phase 2: p<0.03). Critically, PM avoids the peripheral neuropathy risk of high-dose pyridoxine. Procure PM for preclinical efficacy studies, combination therapy evaluation, or HPLC reference standard use.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 85-87-0
Cat. No. B1203002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxamine
CAS85-87-0
SynonymsPyridoxamine
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CN)CO
InChIInChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3
InChIKeyNHZMQXZHNVQTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility815 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxamine (CAS 85-87-0) Procurement Guide: B6 Vitamer Properties, Stability, and Research Applications


Pyridoxamine (PM) is one of three primary natural vitamers of vitamin B6, distinguished from pyridoxine (PN) by an aminomethyl substituent at the 4-position of its pyridine ring, while pyridoxal (PL) contains an aldehyde group at this position [1]. This structural divergence confers distinct chemical reactivities: pyridoxamine functions as a scavenger of reactive carbonyl species and metal ion chelator, whereas pyridoxine lacks these activities [1]. All three vitamers are converted in vivo to the biologically active coenzyme pyridoxal 5′-phosphate (PLP), which participates in over 140 enzymatic reactions [2]. Pyridoxamine is typically supplied as the dihydrochloride salt, a water-soluble crystalline solid, for use in pharmaceutical research and as a dietary supplement ingredient [3].

Why Pyridoxamine (85-87-0) Cannot Be Replaced by Pyridoxine in Specialized Research and Therapeutic Development


Although pyridoxamine and pyridoxine share the same vitamin B6 coenzyme endpoint (PLP), their distinct chemical functionalities and metabolic handling preclude simple interchange in applications beyond nutritional supplementation. Pyridoxamine possesses unique carbonyl-trapping and AGE-inhibitory activities that pyridoxine lacks entirely [1]. Clinically, high-dose pyridoxine is associated with peripheral neuropathy due to direct neuronal toxicity, a risk not observed with pyridoxamine supplementation [2]. Furthermore, pharmacokinetic studies reveal that oral pyridoxamine elevates plasma PM and PLP with minimal conversion to PN, thereby avoiding the toxic intermediate species linked to pyridoxine-induced adverse effects [3]. These molecular and clinical distinctions establish pyridoxamine as a functionally non-interchangeable entity in therapeutic research targeting AGE-mediated pathologies, carbonyl stress, and metabolic diseases.

Quantitative Comparative Evidence for Pyridoxamine (85-87-0) Selection


Advanced Glycation End-Product (AGE) Inhibition: Pyridoxamine vs. Pyridoxine

Pyridoxamine inhibits protein glycation and advanced glycation end-product (AGE) formation through direct carbonyl scavenging and metal chelation, activities that are structurally dependent on its 4-aminomethyl group. Pyridoxine, lacking this functional moiety, does not exhibit comparable carbonyl-trapping or AGE-inhibitory properties [1]. In kinetic studies under physiological pH and temperature, pyridoxamine reacts with hexoses to form a tricyclic compound that inhibits the Amadori rearrangement and subsequent AGE formation, whereas pyridoxine shows no such reactivity [2]. This class-level functional divergence establishes pyridoxamine as the only natural B6 vitamer with direct AGE-inhibitory activity.

Advanced glycation end-products Carbonyl scavenging Diabetic complications

Clinical Renal Protection in Diabetic Nephropathy: Pyridoxamine vs. Placebo

In a pooled analysis of two Phase 2 clinical trials (PYR-206 and PYR-205/207) involving 212 patients with type 1 or type 2 diabetes and overt nephropathy, pyridoxamine treatment significantly reduced the change from baseline in serum creatinine compared to placebo (p < 0.03) [1]. In the subgroup resembling the RENAAL/IDNT trial populations (baseline serum creatinine ≥1.3 mg/dL, type 2 diabetes), the treatment effect on slowing serum creatinine rise was more pronounced (p = 0.007) [1]. No comparable clinical nephroprotection data exist for pyridoxine in this patient population.

Diabetic nephropathy Serum creatinine Phase 2 clinical trial

Safety Profile: Pyridoxamine Avoids Pyridoxine-Induced Neurotoxicity

High-dose pyridoxine supplementation is causally linked to peripheral neuropathy, with neuronal cell culture studies demonstrating direct toxicity [1]. In contrast, pyridoxamine does not induce neurotoxicity at comparable or higher doses. Pharmacokinetic analysis following oral administration of 200 mg pyridoxamine in healthy volunteers showed that plasma pyridoxine levels rose minimally to only 13.5 ± 2.1 nmol/L, returning to near-undetectable levels within 12 hours, while the active coenzyme PLP increased substantially to 2787 ± 329 nmol/L [2]. This metabolic profile indicates that pyridoxamine bypasses the toxic PN intermediate, providing a safer alternative for high-dose vitamin B6 therapy.

Neurotoxicity Pyridoxine toxicity Vitamin B6 safety

Singlet Oxygen Scavenging Activity: Pyridoxamine vs. Pyridoxine and Pyridoxal

Using the Trolox equivalent antioxidant capacity (TEAC) assay, pyridoxamine exhibits substantially higher singlet oxygen (¹O₂) scavenging activity compared to pyridoxine and pyridoxal. Pyridoxamine achieved 459.7 ± 52.19 µM vitamer/µM Trolox equivalents, while pyridoxine showed only 5.69 ± 0.06 and pyridoxal 69.81 ± 6.84 [1]. This ~80-fold difference in singlet oxygen quenching between pyridoxamine and pyridoxine highlights a functional antioxidant advantage potentially relevant to formulations targeting oxidative stress.

Antioxidant activity Singlet oxygen Reactive oxygen species

α-Glucosidase Inhibitory Activity for Postprandial Glucose Control

In rat intestinal enzyme assays, pyridoxamine exhibits modestly greater α-glucosidase inhibitory activity (IC₅₀ 4.85 mg/mL) compared to pyridoxine (IC₅₀ 5.02 mg/mL), with pyridoxal showing the highest potency (IC₅₀ 4.14 mg/mL) [1]. While the differences are small, this enzymatic profile contributes to a broader picture of pyridoxamine's metabolic effects distinct from its vitamin role.

α-Glucosidase inhibition Postprandial hyperglycemia Carbohydrate metabolism

Photostability Under Laboratory Light: Pyridoxamine vs. Pyridoxine and Pyridoxal

When exposed to regular laboratory light for 8-15 hours, pyridoxamine shows the greatest photodegradation among the three B6 vitamers. Retention after 8 hours at pH 4.5 was 81% for pyridoxamine, compared to 97% for both pyridoxine and pyridoxal. After 15 hours at elevated pH (pH 8 for pyridoxamine, pH 7 for pyridoxine, pH 6 for pyridoxal), retentions were 47%, 66%, and 55% respectively [1]. This higher photosensitivity mandates stricter light protection during handling and storage.

Photostability Vitamin B6 stability Analytical method development

Pyridoxamine (85-87-0): Validated Research and Industrial Application Scenarios


Therapeutic Development for Diabetic Nephropathy and AGE-Related Complications

Based on Phase 2 clinical evidence demonstrating significant reduction in serum creatinine rise (p < 0.03 overall; p = 0.007 in advanced CKD) [1], pyridoxamine is positioned as a lead compound for development of AGE-inhibitor therapies targeting diabetic kidney disease. Its unique carbonyl-scavenging mechanism, absent in pyridoxine, addresses a validated pathogenic pathway in diabetic complications [2]. Procurement for clinical research, preclinical efficacy studies, or combination therapy evaluation (e.g., with benfotiamine) is supported by these data.

High-Dose Vitamin B6 Formulations Requiring Neurotoxicity Mitigation

In applications where high-dose vitamin B6 supplementation is required—such as in certain metabolic disorders or as an adjunct in age-related diseases—pyridoxamine offers a safety advantage over pyridoxine. Pharmacokinetic data show that oral pyridoxamine (200 mg) elevates the active coenzyme PLP to 2787 ± 329 nmol/L while producing negligible circulating pyridoxine (peak 13.5 ± 2.1 nmol/L), thereby avoiding the PN-associated neurotoxicity pathway [3]. This metabolic profile supports pyridoxamine as the preferred B6 source in high-dose nutritional or therapeutic formulations where long-term safety is paramount.

Antioxidant Research and Singlet Oxygen Scavenging Applications

Pyridoxamine's exceptional singlet oxygen scavenging capacity—459.7 ± 52.19 µM Trolox equivalents, approximately 80-fold higher than pyridoxine [4]—makes it a candidate for investigations of oxidative stress in photosensitive tissues (e.g., retina, skin) or in formulations requiring protection against ¹O₂-mediated damage. This property distinguishes pyridoxamine from other B6 vitamers in antioxidant research contexts.

Analytical Method Development and Quality Control of Vitamin B6

Given pyridoxamine's distinct photostability profile—retention dropping to 47% after 15 hours of laboratory light exposure at pH 8 [5]—it serves as a critical reference standard in method development for B6 vitamer quantification. Laboratories procuring pyridoxamine for HPLC or UPLC-MS/MS calibration must implement stringent light protection (low-actinic glassware, subdued lighting) as validated by comparative stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridoxamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.